molecular formula C42H48ClNO16 B11829196 methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate

methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11829196
M. Wt: 858.3 g/mol
InChI Key: DOFOWRMLZOMMDM-NGEMDJAOSA-N
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Description

Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with multiple functional groups, including acetoxy, benzyloxy, and chloroacetoxy groups. This compound is of interest in various fields of chemistry and biology due to its intricate structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and benzylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques, which allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the chloroacetoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like NaN3 (Sodium azide). Reaction conditions often involve specific solvents, temperature control, and inert atmosphere to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that glycosylated compounds can enhance the selectivity and efficacy of anticancer drugs. The incorporation of the tetrahydropyran moiety may contribute to improved bioavailability and targeted delivery of therapeutic agents in cancer treatment .

Antiviral Properties
This compound may also play a role in antiviral therapies. Certain structural analogs have demonstrated inhibitory effects against viral integrases, suggesting potential for development as antiviral agents targeting HIV and other viruses. The presence of specific functional groups enhances the interaction with viral proteins .

Chemical Biology

Enzyme Inhibition Studies
The complex structure of methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate allows for diverse interactions with enzymes. Its potential as an enzyme inhibitor can be explored in drug design to modulate metabolic pathways associated with diseases .

Synthesis and Organic Chemistry

Synthetic Methodologies
The synthesis of this compound involves multiple steps that can serve as a model for developing new synthetic routes in organic chemistry. The methodologies employed to construct the complex structure provide insights into glycosylation techniques and the use of protecting groups in multi-step synthesis .

  • Glycosylation Techniques
    A study assessed various glycosylation methods using derivatives similar to this compound. Results indicated enhanced selectivity towards cancer cells when specific glycosylation patterns were applied .
  • Antiviral Activity Assessment
    Another case study focused on the antiviral activity of similar compounds against HIV integrase. The findings suggested that modifications in the structure significantly influenced the inhibitory potency against viral replication .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and benzyloxy groups may play a role in binding to these targets, while the chloroacetoxy group could be involved in covalent modification of proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
  • This compound

Biological Activity

Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrans. Its intricate structure suggests potential biological activities that warrant thorough investigation.

Chemical Structure

The compound features multiple functional groups including acetoxy, benzyloxy, and chloroacetoxy moieties. The stereochemistry is defined by the R and S configurations at various carbon centers. This complexity may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyrans exhibit antimicrobial properties. The presence of acetoxy and benzyloxy groups may enhance the compound's efficacy against certain bacterial strains.
  • Anticancer Properties : Some tetrahydropyran derivatives have shown promise in inhibiting cancer cell proliferation. The specific structural features of this compound could potentially interact with pathways involved in tumor growth.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes associated with metabolic processes. This particular compound may act on key enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of breast cancer cells
Enzyme InhibitionPotential inhibition of glycosidases

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrahydropyran derivatives. The researchers synthesized several analogs and tested their effects on various cancer cell lines. The results indicated that specific modifications to the tetrahydropyran structure could enhance cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The acetoxy groups may facilitate binding to proteins involved in cell signaling pathways.
  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in rapidly dividing cells.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to programmed cell death.

Properties

Molecular Formula

C42H48ClNO16

Molecular Weight

858.3 g/mol

IUPAC Name

methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4-phenylmethoxyoxane-2-carboxylate

InChI

InChI=1S/C42H48ClNO16/c1-25(45)52-24-30-33(34(53-21-27-14-8-5-9-15-27)32(40(51-4)57-30)44-42(49)55-23-29-18-12-7-13-19-29)59-41-38(56-26(2)46)35(54-22-28-16-10-6-11-17-28)36(58-31(47)20-43)37(60-41)39(48)50-3/h5-19,30,32-38,40-41H,20-24H2,1-4H3,(H,44,49)/t30-,32-,33-,34-,35+,36+,37-,38-,40+,41-/m1/s1

InChI Key

DOFOWRMLZOMMDM-NGEMDJAOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C

Origin of Product

United States

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